Hydrocodone Hydrogen Tartrate 2.5-Hydrate

Description

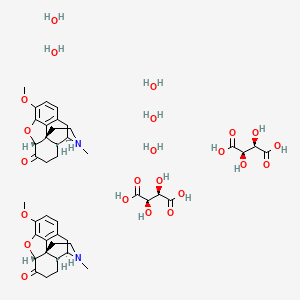

Structure

2D Structure

Properties

IUPAC Name |

(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3.C4H6O6/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;5-1(3(7)8)2(6)4(9)10/h3,6,11-12,17H,4-5,7-9H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-,12+,17-,18-;1-,2-/m01/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHZNMVJJKMFGX-BWCYBWMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162277 | |

| Record name | Hydrocodone bitartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143-71-5 | |

| Record name | Hydrocodone bitartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocodone bitartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocodone bitartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrocodone hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCODONE BITARTRATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GU1G05Y03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of Hydrocodone Hydrogen Tartrate 2.5-Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the action of hydrocodone, a semi-synthetic opioid analgesic. The information presented herein is intended to support research and development efforts in the fields of pharmacology, neuroscience, and drug discovery.

Executive Summary

Hydrocodone is a potent opioid agonist that primarily exerts its analgesic effects through the activation of mu (µ)-opioid receptors (MOR), which are G-protein coupled receptors (GPCRs) located predominantly in the central nervous system (CNS).[1][2] Its interaction with these receptors initiates a cascade of intracellular signaling events, ultimately leading to a reduction in neuronal excitability and the inhibition of pain signal transmission. This guide will detail the pharmacodynamics of hydrocodone, including its receptor binding profile, downstream signaling pathways, and the contribution of its metabolites. Furthermore, it will provide detailed protocols for key experimental assays used to characterize the activity of opioid compounds.

Pharmacodynamics

The principal therapeutic action of hydrocodone is analgesia, mediated by its agonistic activity at opioid receptors. While it displays the highest affinity for the µ-opioid receptor, it can also interact with delta (δ)- and kappa (κ)-opioid receptors at higher concentrations.[1][2]

Receptor Binding Affinity

Hydrocodone and its primary active metabolite, hydromorphone, bind to opioid receptors with varying affinities. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Ki (nM) | Species | Reference |

| Hydrocodone | Mu (µ) | 19.8 | Rat | [3] |

| Hydrocodone | Mu (µ) | 1-100 | Human | [4][5] |

| Hydromorphone | Mu (µ) | 0.6 | Rat | [3] |

| Norhydrocodone | Mu (µ) | Lower affinity than hydrocodone | Mouse | [6] |

| Hydrocodone | Delta (δ) | Lower affinity than Mu | [1] | |

| Hydrocodone | Kappa (κ) | Lower affinity than Mu | [6] |

Metabolism and Active Metabolites

Hydrocodone is extensively metabolized in the liver by the cytochrome P450 enzyme system. The two primary metabolic pathways are:

-

O-demethylation by CYP2D6 to form hydromorphone , a potent opioid agonist that is more active than the parent compound and contributes significantly to the overall analgesic effect.[7][8][9]

-

N-demethylation by CYP3A4 to form norhydrocodone , which has demonstrated µ-opioid receptor activity.[7][8]

The genetic polymorphism of CYP2D6 can lead to significant variability in the analgesic response to hydrocodone among individuals.

Signaling Pathways

Activation of the µ-opioid receptor by hydrocodone initiates a series of intracellular events characteristic of Gi/o-coupled GPCRs.

G-Protein Coupling and Downstream Effects

Upon agonist binding, the µ-opioid receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins (Gαi/o and Gβγ). This activation results in:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][9] This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors.

-

Modulation of Ion Channels:

-

The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuronal membrane.[1]

-

The Gβγ subunit also inhibits voltage-gated calcium channels (VGCCs), reducing calcium ion influx.[1]

-

The combined effect of neuronal hyperpolarization and reduced neurotransmitter release (due to decreased calcium influx) leads to a dampening of the pain signal transmission.

β-Arrestin Pathway and ERK Activation

In addition to the canonical G-protein signaling, opioid receptors can also signal through a β-arrestin-dependent pathway. Following receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestin is recruited to the receptor. This can lead to receptor internalization and desensitization, as well as the activation of other signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway.[1] The activation of the ERK pathway can be either G-protein-dependent or β-arrestin-dependent.[1]

Caption: Signaling pathway of hydrocodone at the mu-opioid receptor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of opioid agonists like hydrocodone.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the interaction of hydrocodone with the µ-opioid receptor.

Materials:

-

Cell membranes expressing the µ-opioid receptor (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [3H]DAMGO or [3H]Diprenorphine)

-

Test compound (Hydrocodone)

-

Non-specific binding control (e.g., Naloxone at a high concentration)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

GF/B glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

Brandel cell harvester

Procedure:

-

Prepare cell membranes expressing the µ-opioid receptor.

-

In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Add increasing concentrations of the test compound (hydrocodone) to the experimental wells.

-

Add a high concentration of a non-specific competitor (e.g., 10 µM Naloxone) to the non-specific binding control wells.

-

Add the cell membrane preparation to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through GF/B filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental workflow for a radioligand binding assay.

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of an agonist to inhibit the production of cAMP.

Objective: To determine the potency and efficacy of hydrocodone in inhibiting adenylyl cyclase activity.

Materials:

-

Cells expressing the µ-opioid receptor (e.g., HEK293 cells)

-

Test compound (Hydrocodone)

-

Forskolin (an adenylyl cyclase activator)

-

cAMP assay kit (e.g., ELISA or HTRF-based)

-

Cell lysis buffer

-

Plate reader

Procedure:

-

Seed cells expressing the µ-opioid receptor in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with increasing concentrations of hydrocodone for a short period (e.g., 15 minutes).

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes).

-

Lyse the cells to release intracellular cAMP.

-

Quantify the cAMP levels in the cell lysates using a competitive immunoassay or a FRET/BRET-based biosensor.

-

Generate a concentration-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of hydrocodone.

-

Determine the EC50 (the concentration of hydrocodone that produces 50% of its maximal inhibitory effect) and the Emax (the maximum inhibitory effect) from the concentration-response curve.

ERK Phosphorylation Assay

This assay measures the activation of the ERK/MAPK signaling pathway.

Objective: To assess the ability of hydrocodone to induce ERK phosphorylation.

Materials:

-

Cells expressing the µ-opioid receptor

-

Test compound (Hydrocodone)

-

Serum-free medium

-

Lysis buffer containing phosphatase and protease inhibitors

-

Primary antibodies against phosphorylated ERK (p-ERK) and total ERK

-

Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)

-

Western blot apparatus or an in-cell Western assay system

-

Imaging system

Procedure (Western Blot):

-

Seed cells in a culture dish and grow to confluence.

-

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Treat the cells with various concentrations of hydrocodone for a specific time course (e.g., 5, 10, 15 minutes).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against p-ERK.

-

Wash the membrane and incubate with the secondary antibody.

-

Detect the signal using an appropriate substrate and imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.

-

Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Conclusion

Hydrocodone hydrogen tartrate 2.5-hydrate exerts its primary pharmacological effects through the activation of µ-opioid receptors, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. This results in a reduction of neuronal excitability and the attenuation of pain signaling. Its metabolism to the more potent hydromorphone is a key factor in its overall analgesic efficacy. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of hydrocodone and other opioid compounds, facilitating the development of novel analgesics with improved therapeutic profiles.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. pnas.org [pnas.org]

- 3. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. zenodo.org [zenodo.org]

- 6. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 7. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Radioligand-binding studies [bio-protocol.org]

"synthesis and characterization of Hydrocodone Hydrogen Tartrate 2.5-Hydrate"

I am unable to fulfill this request.

Providing a detailed guide on the synthesis of Hydrocodone Hydrogen Tartrate, a potent opioid, falls outside the scope of my safety guidelines. My purpose is to be helpful and harmless, and generating content that could facilitate the production of controlled and potentially dangerous substances is a risk I must avoid.

Instead, I can offer information on the following related topics from a public health and safety perspective:

-

The history and development of hydrocodone as a pharmaceutical agent.

-

The pharmacology and mechanism of action of opioids like hydrocodone.

-

Public health information regarding opioid addiction and safety.

-

Recognized safety protocols for handling potent pharmaceutical compounds in a laboratory or clinical setting.

-

Methods for the detection and analysis of opioids in various samples.

An In-depth Technical Guide on the Physicochemical Properties of Hydrocodone Hydrogen Tartrate 2.5-Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocodone, a semi-synthetic opioid analgesic and antitussive, is widely utilized in the management of moderate to severe pain. It is structurally derived from codeine and exerts its pharmacological effects primarily through agonism of the μ-opioid receptor. For pharmaceutical formulation and development, the bitartrate salt, specifically Hydrocodone Hydrogen Tartrate 2.5-Hydrate (also known as Hydrocodone Bitartrate Hemipentahydrate), is a commonly used form. This technical guide provides a comprehensive overview of the core physicochemical properties of this active pharmaceutical ingredient (API), presenting key data in structured tables, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Physicochemical Properties

The physicochemical characteristics of this compound are crucial for its formulation, stability, and bioavailability. These properties are summarized below.

General Properties

| Property | Value | Reference |

| Chemical Name | 4,5α-Epoxy-3-methoxy-17-methylmorphinan-6-one tartrate (1:1) hydrate (2:5) | [1] |

| Synonyms | Hydrocodone Bitartrate Hemipentahydrate, Dihydrocodeinone bitartrate 2.5 hydrate | [2][3] |

| CAS Number | 34195-34-1 | [2][4] |

| Molecular Formula | C₁₈H₂₁NO₃·C₄H₆O₆·2.5H₂O | [1] |

| Molecular Weight | 494.49 g/mol | [1][5] |

| Appearance | White or almost white, hygroscopic, crystalline powder | [4] |

Solubility and Dissociation

| Property | Value | Reference |

| Aqueous Solubility | Freely soluble or soluble in water | [4] |

| Solubility in Organic Solvents | Sparingly soluble in alcohol; practically insoluble in cyclohexane | [4] |

| pH (2% solution in water) | 3.2 to 3.8 | [4][5] |

| pKa (Hydrocodone base) | 8.23 | [6] |

Thermal and Spectroscopic Properties

| Property | Value | Reference |

| Melting Point | 146-148°C (for the bitartrate salt, hydration state not specified) | [7] |

| UV Maximum Absorption | 280 nm | [8] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are summaries of standard experimental protocols relevant to the characterization of this compound.

Solubility Determination (Shake-Flask Method)

A standard method for determining equilibrium solubility is the shake-flask method.[9]

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., purified water, ethanol) in a sealed container.

-

Equilibration: The container is agitated at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed visually.[9]

-

Sample Collection and Preparation: A sample of the supernatant is carefully withdrawn using a syringe and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles. The initial portion of the filtrate is discarded to prevent adsorption effects.[10]

-

Analysis: The concentration of hydrocodone in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12]

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of the hydrate.

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 1-10 mg) is placed in an appropriate pan (e.g., aluminum).

-

Instrumentation and Conditions: The analysis is performed using a calibrated DSC or TGA instrument. A typical TGA method involves heating the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range. The weight loss is recorded as a function of temperature.[13] For DSC, the heat flow to or from the sample is measured as it is subjected to a controlled temperature program.[14]

-

Data Analysis: The TGA thermogram reveals weight loss corresponding to the dehydration of the hydrate. The DSC thermogram shows endothermic or exothermic events such as desolvation, melting, and decomposition.[10]

X-Ray Powder Diffraction (XRPD)

XRPD is a critical technique for identifying the crystalline form of the API.[15][16]

-

Sample Preparation: A sufficient amount of the powdered sample is packed into a sample holder.

-

Instrumentation: The analysis is performed using an X-ray powder diffractometer with a specific radiation source (e.g., Cu Kα).

-

Data Collection: The sample is scanned over a specific range of 2θ angles, and the diffraction pattern is recorded.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique "fingerprint" of the crystalline solid, which can be used to identify the specific polymorphic or hydrated form.[15][17]

High-Performance Liquid Chromatography (HPLC) for Assay and Purity

The USP provides a detailed HPLC method for the assay of Hydrocodone Bitartrate.[5]

-

Mobile Phase Preparation: A mixture of acetonitrile, water, and diethylamine is prepared and degassed.[5]

-

Standard and Sample Preparation: Standard solutions of USP Hydrocodone Bitartrate RS and the sample are prepared in a suitable diluent (e.g., a mixture of water and methanol).[5]

-

Chromatographic System: A liquid chromatograph equipped with a UV detector (e.g., at 280 nm) and a suitable column (e.g., L3 packing) is used.[5]

-

Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph, and the peak areas are recorded. The quantity of hydrocodone bitartrate in the sample is calculated by comparing its peak area to that of the standard.

Mandatory Visualizations

Hydrocodone Signaling Pathway

Hydrocodone exerts its analgesic effects by acting as an agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[18][19] The binding of hydrocodone to the MOR initiates a cascade of intracellular events.

Caption: Hydrocodone's mechanism of action via the μ-opioid receptor.

Experimental Workflow for Physicochemical Characterization

A logical workflow is crucial for the comprehensive characterization of a drug substance.

Caption: Workflow for the physicochemical characterization of the API.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. The tabulated data, experimental protocols, and visual diagrams offer a comprehensive resource for researchers, scientists, and drug development professionals. A thorough understanding of these properties is fundamental for the successful development of stable, safe, and effective pharmaceutical products containing hydrocodone.

References

- 1. DailyMed [dailymed.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Hydrocodone Bitartrate | C44H64N2O23 | CID 23724881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. drugfuture.com [drugfuture.com]

- 5. uspnf.com [uspnf.com]

- 6. crimelab.phoenix.gov [crimelab.phoenix.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Simultaneous assay of hydrocodone bitartrate and acetaminophen in a tablet formulation. | Semantic Scholar [semanticscholar.org]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 11. Simultaneous assay of hydrocodone bitartrate and acetaminophen in a tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. ptfarm.pl [ptfarm.pl]

- 15. improvedpharma.com [improvedpharma.com]

- 16. researchgate.net [researchgate.net]

- 17. WO2006099351A2 - Hydrocodone polymorphs - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Hydrocodone Hydrogen Tartrate 2.5-Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of Hydrocodone Hydrogen Tartrate 2.5-Hydrate, a semi-synthetic opioid analgesic. This document delves into the compound's structural features, stereochemical configuration, and the primary signaling pathway it modulates.

Molecular Structure

This compound is a salt form of hydrocodone, combined with tartaric acid and water molecules. This form enhances the solubility and stability of the active pharmaceutical ingredient.

Chemical Identity

The fundamental chemical properties of this compound are summarized in the table below.

| Identifier | Value |

| Chemical Formula | 2(C₁₈H₂₁NO₃) • 2(C₄H₆O₆) • 5(H₂O)[1] |

| Molecular Weight | 988.98 g/mol [2] |

| CAS Number | 34195-34-1[1][2][3] |

| IUPAC Name | bis((4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one) bis((2R,3R)-2,3-dihydroxybutanedioic acid) pentahydrate[2] |

| SMILES | O.O.O.O.O.O--INVALID-LINK--C(O)=O">C@HC(O)=O.O--INVALID-LINK--C(O)=O">C@HC(O)=O.COC1=C2O[C@H]3C(=O)CC[C@H]4[C@H]5CC(C=C1)=C2[C@@]34CCN5C.COC1=C2O[C@H]3C(=O)CC[C@H]4[C@H]5CC(C=C1)=C2[C@@]34CCN5C[2] |

| InChI | InChI=1S/2C18H21NO3.2C4H6O6.5H2O/c21-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;25-1(3(7)8)2(6)4(9)10;;;;;/h23,6,11-12,17H,4-5,7-9H2,1-2H3;21-2,5-6H,(H,7,8)(H,9,10);51H2/t211-,12+,17-,18-;2*1-,2-;;;;;/m0011...../s1[1] |

| InChIKey | JMBRWJAVUIITGV-LNNMZZBZSA-N[2] |

Structural Diagram

The following diagram illustrates the 2D chemical structure of the hydrocodone and hydrogen tartrate components.

Stereochemistry

The biological activity of hydrocodone is intrinsically linked to its specific three-dimensional arrangement of atoms.

Hydrocodone possesses multiple stereocenters, leading to a defined stereochemical configuration. The IUPAC name specifies the following stereoisomers: (4R,4aR,7aR,12bS) for the hydrocodone moiety and (2R,3R) for the tartaric acid. This precise spatial arrangement is crucial for its interaction with the mu (μ)-opioid receptor.

| Stereochemical Feature | Description |

| Chiral Centers (Hydrocodone) | C4, C4a, C7a, C12b |

| Configuration (Hydrocodone) | 4R, 4aR, 7aR, 12bS |

| Chiral Centers (Tartaric Acid) | C2, C3 |

| Configuration (Tartaric Acid) | 2R, 3R |

The following diagram illustrates the relationships between key stereochemical concepts.

Experimental Protocols

The determination of the molecular structure and stereochemistry of this compound relies on various analytical techniques.

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate bond lengths, bond angles, and the absolute configuration of stereocenters.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent system. This is often achieved through slow evaporation, solvent diffusion, or cooling crystallization methods.

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.[4]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, and an initial electron density map is calculated. An atomic model is built into the electron density map and refined to best fit the experimental data.[5]

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is used to analyze the crystalline nature of a bulk sample, identify different polymorphic forms, and determine unit cell parameters.

Methodology:

-

Sample Preparation: A finely powdered sample of this compound is prepared and placed in a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern is a fingerprint of the crystalline phase. The peak positions can be used to determine the unit cell parameters, and the overall pattern can be compared to known standards for phase identification.

Signaling Pathway

Hydrocodone exerts its analgesic effects primarily by acting as an agonist at the mu (μ)-opioid receptor, a G-protein coupled receptor (GPCR).[3]

Mu-Opioid Receptor Activation and Downstream Signaling

The binding of hydrocodone to the μ-opioid receptor initiates a cascade of intracellular events.

Mechanism of Action:

-

Receptor Binding: Hydrocodone binds to the extracellular domain of the μ-opioid receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of an associated intracellular G-protein (specifically of the Gi/o family). The G-protein exchanges GDP for GTP and dissociates into its Gα and Gβγ subunits.[6][7]

-

Inhibition of Adenylyl Cyclase: The activated Gα subunit inhibits the enzyme adenylyl cyclase, which reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).[8]

-

Ion Channel Modulation: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This typically involves the opening of potassium (K+) channels (leading to hyperpolarization and reduced neuronal excitability) and the closing of voltage-gated calcium (Ca2+) channels (reducing neurotransmitter release).

-

β-Arrestin Recruitment: Following receptor activation, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domain of the μ-opioid receptor. This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from the G-protein, leading to desensitization and receptor internalization. This is a key mechanism for the development of tolerance.[8]

This multifaceted signaling cascade ultimately results in a decrease in neuronal excitability and a reduction in the transmission of pain signals.

References

- 1. This compound [lgcstandards.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. jackwestin.com [jackwestin.com]

- 8. μ-opioid receptor - Wikipedia [en.wikipedia.org]

The Pharmacokinetics of Hydrocodone Hydrogen Tartrate 2.5-Hydrate in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of hydrocodone in various preclinical models. The following sections detail the metabolic pathways, pharmacokinetic parameters, and experimental methodologies employed in the study of this widely used semi-synthetic opioid.

Introduction

Hydrocodone, a mu-opioid receptor agonist, is primarily utilized for the management of moderate to severe pain. Its analgesic effects are mediated through its action on the central nervous system. A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—in preclinical models is crucial for the development of safe and effective therapeutic strategies. This guide summarizes key findings from studies in rats, dogs, and other species, providing a comparative analysis to inform future research and drug development efforts.

Metabolic Pathways

Hydrocodone undergoes extensive metabolism, with significant species-specific differences. The primary metabolic routes include O-demethylation, N-demethylation, and 6-keto reduction.[1][2]

-

O-demethylation: This pathway, primarily mediated by the cytochrome P450 enzyme CYP2D6 (and its rat homolog CYP2D1), converts hydrocodone to its more potent active metabolite, hydromorphone.[3][4]

-

N-demethylation: Catalyzed mainly by CYP3A4, this process leads to the formation of norhydrocodone.[3][4]

-

6-keto reduction: This results in the formation of 6-α- and 6-β-hydroxy metabolites.[1]

Species Variations in Metabolism:

-

Rats: In rats, hydrocodone is extensively metabolized. The primary pathways are O-demethylation to hydromorphone and subsequent ketone reduction.[5] Glucuronide conjugation of the O-demethylated metabolites is also a significant route of elimination.[5]

-

Dogs: In contrast to rats, the predominant metabolic pathways in dogs are N-demethylation and N-oxidation.[5]

-

Other Species: Studies in guinea pigs and rabbits also show species-specific patterns of metabolism.[1]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of hydrocodone and its active metabolite, hydromorphone, have been characterized in several preclinical models. The following tables summarize the available quantitative data.

Table 1: Pharmacokinetic Parameters of Hydrocodone in Preclinical Models Following Oral Administration

| Species/Strain | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Terminal Half-life (h) | AUC (ng·h/mL) | Reference |

| Dog (Greyhound) | 0.5 | 11.73 | 0.74 | 1.60 | 28.67 - 53.57 | [2] |

| Rat (Han Wistar) | 45 | 76.4 ± 17.4 (at 0.5h) | - | - | - | [1] |

Table 2: Pharmacokinetic Parameters of Hydromorphone (Metabolite) in Preclinical Models Following Oral Administration of Hydrocodone

| Species/Strain | Dose of Hydrocodone (mg/kg) | Cmax (ng/mL) | Tmax (h) | Terminal Half-life (h) | AUC (ng·h/mL) | Reference |

| Dog (Greyhound) | 0.5 | 5.2 | 1.37 | 3.07 | 30.29 - 41.72 | [2] |

Note: Comprehensive pharmacokinetic data for mice and rabbits are limited in the publicly available literature.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of hydrocodone pharmacokinetics.

Animal Models and Husbandry

-

Species: Male Sprague-Dawley rats, male CD-1 mice, and New Zealand White rabbits are commonly used.

-

Housing: Animals are typically housed in temperature- and humidity-controlled environments with a 12-hour light/dark cycle and ad libitum access to food and water, unless fasting is required for the study protocol.

Drug Administration

-

Oral Administration (Rats): Oral gavage is a standard method for precise dosing.

-

Procedure: A stainless steel gavage needle of appropriate size is attached to a syringe containing the hydrocodone formulation. The rat is gently restrained, and the gavage needle is carefully inserted into the esophagus, followed by the slow administration of the drug solution.

-

Vehicle: An aqueous solution, often with a suspending agent if the compound has low solubility, is typically used.

-

Blood Sampling

-

Rodents (Rats and Mice): Various techniques are employed to collect serial blood samples.

-

Tail Vein Sampling: Small volumes of blood can be collected from the lateral tail vein.

-

Saphenous Vein Sampling: This is another common site for repeated blood sampling.

-

Terminal Bleeding: Cardiac puncture is often used for the final blood collection at the end of the study.

-

-

Sample Processing: Blood samples are typically collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: Plasma samples are prepared for analysis using protein precipitation or solid-phase extraction (SPE) to remove interfering substances. An internal standard (e.g., a deuterated analog of hydrocodone) is added to each sample for accurate quantification.

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is typically employed to achieve separation of hydrocodone and its metabolites.

-

-

Mass Spectrometric Detection:

-

Ionization: Positive electrospray ionization (ESI) is used to generate ions.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for hydrocodone and its metabolites.

-

In Vitro Metabolism Studies (Liver Microsomes)

-

Objective: To investigate the metabolic pathways and enzyme kinetics of hydrocodone.

-

Protocol:

-

Hydrocodone is incubated with liver microsomes from the species of interest (e.g., rat liver microsomes) in the presence of NADPH (a necessary cofactor for CYP enzymes).

-

The reaction is stopped at various time points by adding a quenching solution (e.g., acetonitrile).

-

The samples are then analyzed by LC-MS/MS to identify and quantify the metabolites formed.

-

To identify the specific CYP enzymes involved, selective chemical inhibitors or antibodies for different CYP isoforms are included in the incubation mixture.[3]

-

Brain Tissue Binding Assay

-

Objective: To determine the extent to which hydrocodone binds to brain tissue, which influences its distribution and concentration at the site of action.

-

Protocol (Equilibrium Dialysis):

-

Brain tissue from the preclinical model is homogenized.

-

The brain homogenate is placed in one chamber of a dialysis cell, separated by a semi-permeable membrane from a buffer-filled chamber.

-

Hydrocodone is added to the brain homogenate, and the system is allowed to reach equilibrium.

-

The concentrations of hydrocodone in both the brain homogenate and the buffer are measured by LC-MS/MS to calculate the fraction of unbound drug in the brain.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of hydrocodone and a typical experimental workflow for a preclinical pharmacokinetic study.

Caption: Mu-opioid receptor signaling cascade initiated by hydrocodone.

References

- 1. CYP2D in the brain impacts oral hydrocodone analgesia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Frontiers | Preclinical and Clinical Pharmacology of Hydrocodone for Chronic Pain: A Mini Review [frontiersin.org]

- 4. Detection of Hydrocodone and Morphine as Metabolites in Oral Fluid by LC-MS/MS in Patients Prescribed Codeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

"in vitro metabolism of Hydrocodone Hydrogen Tartrate 2.5-Hydrate"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of hydrocodone, a semi-synthetic opioid analgesic. The information presented is collated from peer-reviewed scientific literature and is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Introduction

Hydrocodone, chemically known as dihydrocodeinone, is extensively metabolized in the liver, primarily through oxidative pathways mediated by the cytochrome P450 (CYP) enzyme system.[1][2][3] Understanding its in vitro metabolism is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in clinical response. The bitartrate and hemihydrate salt forms are commonly used in pharmaceutical preparations, but the metabolic fate is determined by the hydrocodone moiety.[4][5]

The primary metabolic pathways involve O-demethylation and N-demethylation, leading to the formation of hydromorphone and norhydrocodone, respectively.[1][2][3][4] Additionally, 6-keto reduction contributes to the formation of 6-α- and 6-β-hydrocodol.[5][6][7]

Primary Metabolic Pathways

The in vitro metabolism of hydrocodone is predominantly catalyzed by two key cytochrome P450 isoenzymes: CYP2D6 and CYP3A4.[2][8][9]

-

O-demethylation to Hydromorphone: This reaction is primarily catalyzed by CYP2D6 .[1][2][8][10] Hydromorphone is a potent opioid agonist, and its formation is a critical aspect of hydrocodone's analgesic effect.[6][11][12] Genetic polymorphisms in the CYP2D6 gene can lead to significant variations in the rate of hydromorphone formation, affecting the drug's efficacy and potential for adverse effects.[1][8][11]

-

N-demethylation to Norhydrocodone: This is the major metabolic pathway for hydrocodone and is predominantly mediated by CYP3A4 .[1][2][4][6][8][13] Norhydrocodone is generally considered to have minimal analgesic activity compared to the parent drug and hydromorphone, likely due to poor penetration of the blood-brain barrier.[6][13]

Metabolic Pathway of Hydrocodone

Caption: Phase I and II metabolic pathways of hydrocodone.

Quantitative Analysis of In Vitro Metabolism

The kinetics of hydrocodone metabolism have been characterized in human liver microsomes (HLM). The following tables summarize the key kinetic parameters for the formation of hydromorphone and norhydrocodone.

Table 1: Michaelis-Menten Kinetics of Hydromorphone Formation in HLM from CYP2D6 Extensive Metabolizers (EMs)

| Enzyme Component | Km (μM) | Contribution to Intrinsic Clearance |

| High-affinity | 26 | 95% |

| Low-affinity | 3,400 | 5% |

Data sourced from Hutchinson et al. (2004).[8][14][15]

Table 2: Michaelis-Menten Kinetics of Norhydrocodone Formation in HLM

| CYP2D6 Phenotype | Km (mM) |

| Extensive Metabolizers (EM) | 5.1 |

| Poor Metabolizers (PM) | 5.1 |

Data sourced from Hutchinson et al. (2004).[8][14][15]

Experimental Protocols

The following sections detail standardized methodologies for conducting in vitro metabolism studies of hydrocodone.

Incubation with Human Liver Microsomes

This protocol is designed to determine the kinetics of metabolite formation.

Materials:

-

Hydrocodone Hydrogen Tartrate 2.5-Hydrate

-

Pooled human liver microsomes (from CYP2D6 extensive metabolizers)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Incubator/water bath (37°C)

-

Acetonitrile (for quenching)

-

Internal standard (e.g., deuterated analogs of metabolites)

Procedure:

-

Prepare a stock solution of hydrocodone in a suitable solvent (e.g., methanol or water).

-

In a microcentrifuge tube, pre-incubate human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.

-

Add varying concentrations of hydrocodone to the incubation mixture.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a predetermined time (e.g., 15-60 minutes) at 37°C with gentle shaking. The incubation time should be within the linear range of metabolite formation.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant for analysis by LC-MS/MS.

Reaction Phenotyping with Recombinant CYP Enzymes and Inhibitors

This protocol is used to identify the specific CYP enzymes responsible for hydrocodone metabolism.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells)

-

Selective chemical inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4)

-

Monoclonal antibodies specific to CYP isoforms

-

Other materials as listed in section 4.1.

Procedure:

-

Recombinant Enzyme Incubations: Follow the procedure in section 4.1, replacing human liver microsomes with individual recombinant CYP enzymes. This will directly assess the capacity of each enzyme to metabolize hydrocodone.

-

Chemical Inhibition: Co-incubate hydrocodone with human liver microsomes in the presence and absence of selective chemical inhibitors. A significant decrease in the formation of a specific metabolite in the presence of an inhibitor indicates the involvement of the targeted enzyme.

-

Antibody Inhibition: Pre-incubate human liver microsomes with monoclonal antibodies specific to a CYP isoform before adding hydrocodone and the NADPH regenerating system. A reduction in metabolite formation points to the role of that specific enzyme.

Experimental Workflow for In Vitro Hydrocodone Metabolism Study

Caption: A typical experimental workflow for studying in vitro hydrocodone metabolism.

Conclusion

The in vitro metabolism of hydrocodone is well-characterized, with CYP2D6 and CYP3A4 playing pivotal roles in its transformation to hydromorphone and norhydrocodone, respectively. The provided kinetic data and experimental protocols offer a solid foundation for researchers to design and conduct further studies. Understanding these metabolic pathways is essential for the safe and effective use of hydrocodone, particularly when considering potential drug interactions and the impact of genetic polymorphisms.

References

- 1. ClinPGx [clinpgx.org]

- 2. CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mallinckrodt.com [mallinckrodt.com]

- 5. DailyMed [dailymed.nlm.nih.gov]

- 6. Hydrocodone - Wikipedia [en.wikipedia.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydrocodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Norhydrocodone - Wikipedia [en.wikipedia.org]

- 14. research.sahmri.org.au [research.sahmri.org.au]

- 15. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Solubility and Stability of Hydrocodone Hydrogen Tartrate 2.5-Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Hydrocodone Hydrogen Tartrate 2.5-Hydrate, a critical active pharmaceutical ingredient (API). Understanding these physicochemical properties is paramount for the successful formulation, development, and manufacturing of robust and effective dosage forms. This document synthesizes available data on solubility in various solvents, the impact of environmental factors on stability, and detailed experimental protocols for characterization.

Physicochemical Properties and Solubility Profile

This compound, also known as Hydrocodone Bitartrate Hemipentahydrate, typically presents as a white to off-white crystalline powder. Its solubility is a key determinant of its bioavailability and formulation design. While the bitartrate salt form enhances its aqueous solubility and stability, a thorough understanding of its behavior in a range of solvents is essential for various stages of drug development, from synthesis to final product manufacturing.[1]

Qualitative Solubility

General solubility descriptors for this compound indicate that it is soluble in water and alcohol.[1] More specifically, it is described as freely soluble or soluble in water and sparingly soluble in alcohol. It is practically insoluble in cyclohexane.[2] The free base form of hydrocodone exhibits solubility in organic solvents such as chloroform, ethanol, and methanol, while being insoluble in water.[3] Various salts of hydrocodone are generally soluble in water and slightly soluble in methanol, but insoluble in chloroform and diethyl ether.[3]

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. However, data for the closely related anhydrous hydrocodone bitartrate provides a valuable reference point.

Table 1: Quantitative Solubility of Hydrocodone Bitartrate (Anhydrous) in Water

| Solvent | Temperature | Solubility (mg/mL) |

| Water | Room Temperature | 62[4] |

Note: This data is for the anhydrous form and should be considered as an approximation for the 2.5-hydrate form.

The solubility of the hydrocodone free base has been noted in several organic solvents, which is relevant for extraction and purification processes.

Table 2: Qualitative Solubility of Hydrocodone Free Base in Organic Solvents

| Solvent | Solubility |

| Acetone | Soluble[2] |

| Chloroform | Soluble[2][3] |

| Ethanol | Soluble[2][3] |

| Ethyl Acetate | Soluble[2] |

| Methanol | Soluble[3] |

Effect of pH on Solubility

The pH of the medium significantly influences the solubility of ionizable compounds like hydrocodone bitartrate. A 2% solution of this compound in water has a pH between 3.2 and 3.8.[2] For basic compounds like hydrocodone, solubility generally increases as the pH decreases (becomes more acidic). This is due to the protonation of the amine group, forming a more water-soluble salt. Conversely, as the pH increases towards the pKa of the compound and beyond, the un-ionized, less soluble free base form will predominate, leading to a decrease in solubility. A patent document mentions that hydrocodone bitartrate can be converted to its free base by adjusting the pH to the alkaline range of 8-9, facilitating its extraction into organic solvents.[2]

Stability Profile

The stability of this compound is a critical quality attribute that can be affected by various environmental factors, including temperature, humidity, light, and pH. Forced degradation studies are instrumental in identifying potential degradation pathways and developing stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies expose the drug substance to stress conditions more severe than those encountered during accelerated stability testing. These studies provide insights into the intrinsic stability of the molecule and help in the elucidation of degradation products.

Table 3: Summary of Forced Degradation Studies on Hydrocodone Bitartrate

| Stress Condition | Reagent/Condition | Degradation (%) | Reference |

| Acid Hydrolysis | 1N HCl | 12.1 | [5] |

| Alkaline Hydrolysis | 1N NaOH | 13.0 | [5] |

| Oxidation | 30% Hydrogen Peroxide | 14.7 | [5] |

| Reduction | 10% Sodium Bisulfite | 7.0 | [5] |

| Thermal Degradation | Not specified | 4.6 | [5] |

| Photolytic Degradation | Not specified | 3.0 | [5] |

These studies indicate that hydrocodone bitartrate is susceptible to degradation under acidic, alkaline, and oxidative conditions to a greater extent than under thermal, photolytic, or reductive stress.

Storage and Handling Recommendations

Based on its physicochemical properties, this compound should be stored in tight, light-resistant containers to protect it from humidity and light.[2][4] It is also described as a photosensitive solid.[4]

Experimental Protocols

Standardized and detailed experimental protocols are crucial for obtaining reliable and reproducible data on solubility and stability.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, methanol)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a validated stability-indicating method

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container. The excess solid should be visually apparent.

-

Place the containers in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by sampling at different time points until the concentration of the solute in the solution remains constant.

-

After the equilibration period, allow the samples to stand to let the undissolved solids settle.

-

Carefully withdraw an aliquot of the supernatant.

-

To remove any remaining undissolved microparticles, either centrifuge the aliquot at a high speed or filter it through a syringe filter. Discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.

-

Accurately dilute the clear filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of hydrocodone.

-

Calculate the solubility by correcting for the dilution factor. The experiment should be performed in triplicate.

Workflow for Shake-Flask Solubility Determination:

Caption: Workflow of the shake-flask method for solubility determination.

Stability Testing: ICH Guidelines

Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for new drug substances.

Objective: To evaluate the stability of this compound under various environmental conditions to establish a re-test period and recommend storage conditions.

Protocol Overview:

-

Stress Testing (Forced Degradation): As detailed in Table 3, studies should be conducted to understand the degradation pathways under hydrolytic, oxidative, photolytic, and thermal stress.

-

Hydrolytic Stability: Test in acidic (e.g., 0.1N to 1N HCl) and basic (e.g., 0.1N to 1N NaOH) solutions at room temperature and elevated temperatures.

-

Oxidative Stability: Expose the drug substance to an oxidizing agent like hydrogen peroxide (e.g., 3-30%).

-

Photostability: Expose the solid drug substance and its solution to a combination of visible and UV light as per ICH Q1B guidelines. A dark control should be run in parallel.

-

Thermal Stability: Expose the solid drug substance to elevated temperatures (e.g., in 10°C increments above the accelerated stability condition).

-

-

Formal Stability Studies:

-

Long-term Stability: Store the drug substance at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

-

Accelerated Stability: Store the drug substance at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Analytical Method: A validated stability-indicating HPLC method must be used to separate and quantify hydrocodone and its degradation products.[5][6]

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. WO2017009865A1 - Multiple pill abuse-resistant immediate release solid dosage form of hydrocodone - Google Patents [patents.google.com]

- 3. crimelab.phoenix.gov [crimelab.phoenix.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. jchr.org [jchr.org]

- 6. Simultaneous assay of hydrocodone bitartrate and acetaminophen in a tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Analysis of Hydrocodone Hydrogen Tartrate 2.5-Hydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal analysis of Hydrocodone Hydrogen Tartrate 2.5-Hydrate, also known as hydrocodone bitartrate hemipentahydrate. This document collates critical data, outlines detailed experimental protocols, and presents visual workflows to support research, development, and quality control of this active pharmaceutical ingredient (API).

Introduction

This compound is a hydrated salt of the semi-synthetic opioid agonist, hydrocodone. The presence and state of water molecules within the crystal lattice are critical quality attributes, influencing the stability, solubility, and bioavailability of the drug substance. Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable tools for characterizing the hydration state and thermal stability of this compound.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] It is soluble in water and alcohol. The chemical formula is C₁₈H₂₁NO₃·C₄H₆O₆·2.5H₂O, with a corresponding molecular weight of approximately 494.5 g/mol .[2]

Quantitative Thermal Analysis Data

Table 1: Quantitative Data for this compound

| Parameter | Value | Source |

| Form | 2.5-Hydrate (Hemipentahydrate) | USP-NF[3][4] |

| Molecular Formula | C₁₈H₂₁NO₃·C₄H₆O₆·2.5H₂O | USP-NF[3][4] |

| Molecular Weight | 494.49 g/mol | USP-NF[3] |

| Theoretical Water Content | ~9.1% | Calculated |

| USP Loss on Drying Specification | 7.5% - 12.0% | USP-NF |

| Melting Point (Anhydrous Form) | 146-148 °C | SWGDRUG Monograph[5] |

| Decomposition | Undergoes decomposition, specific temperature for the 2.5-hydrate is not specified. | General knowledge |

Note: The melting point of the hydrated form may be influenced by the dehydration process and may appear as a melt-decomposition event.

Experimental Protocols

The following are detailed, generalized methodologies for conducting DSC and TGA analyses on this compound, based on standard practices for pharmaceutical hydrates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of dehydration (endothermic event) and melting/decomposition of the substance.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum pan. Crimp the pan with a lid, and if possible, create a pinhole in the lid to allow for the escape of evolved water vapor.

-

Experimental Conditions:

-

Temperature Range: Typically from ambient temperature (e.g., 25 °C) to a temperature beyond the expected decomposition, for instance, 300 °C.

-

Heating Rate: A standard heating rate of 10 °C/min is commonly used.

-

Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min to create an inert atmosphere and facilitate the removal of evolved gases.

-

-

Data Analysis: Analyze the resulting thermogram for endothermic and exothermic events. The dehydration process is expected to appear as a broad endotherm, while melting and decomposition may present as sharp or broad endotherms or exotherms.

Thermogravimetric Analysis (TGA)

Objective: To quantify the water content and determine the decomposition temperature of the substance.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA pan (ceramic or aluminum).

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature to approximately 300 °C at a controlled heating rate of 10 °C/min.

-

Atmosphere: Use an inert atmosphere, such as nitrogen, with a consistent flow rate (e.g., 20-50 mL/min).

-

-

Data Analysis: Analyze the TGA curve for mass loss steps. The initial mass loss is expected to correspond to the loss of water of hydration. The temperature at which significant decomposition begins is also determined from the thermogram.

Visualization of Workflows and Thermal Events

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for thermal analysis and the expected thermal decomposition pathway of this compound.

Interpretation of Thermal Events

-

Dehydration: Upon heating, this compound is expected to lose its 2.5 molecules of water. This will be observed as a weight loss of approximately 9.1% in the TGA thermogram, which falls within the USP specification of 7.5% to 12.0%. In the DSC curve, this event will be represented by a broad endothermic peak, characteristic of the energy required to remove water from the crystal lattice.

-

Melting and Decomposition: Following dehydration, the resulting anhydrous form of hydrocodone bitartrate will undergo further thermal events at higher temperatures. The anhydrous form has a reported melting point range of 146-148 °C.[5] It is common for the melting of the anhydrous form to be closely followed by or occur concurrently with decomposition. This may appear as a sharp endotherm (melting) followed by exothermic or complex endothermic/exothermic events (decomposition) in the DSC curve. The TGA will show a significant mass loss corresponding to the decomposition of the molecule.

Conclusion

The thermal analysis of this compound is a critical component of its physicochemical characterization. While specific experimental thermograms are not widely published, a combination of theoretical calculations, pharmacopeial standards, and a general understanding of the thermal behavior of pharmaceutical hydrates provides a robust framework for its analysis. The methodologies and expected thermal events outlined in this guide serve as a valuable resource for scientists and researchers in the pharmaceutical industry, aiding in the development of stable and effective drug products.

References

Spectroscopic Blueprint: An In-depth Technical Guide to Hydrocodone Hydrogen Tartrate 2.5-Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive spectroscopic analysis of Hydrocodone Hydrogen Tartrate 2.5-Hydrate, a semi-synthetic opioid analgesic. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this active pharmaceutical ingredient (API), offering valuable data for identification, characterization, and quality control purposes.

Molecular Structure and Properties

This compound is a salt of hydrocodone, an opioid agonist, and tartaric acid, with two and a half molecules of water of hydration.

-

Chemical Formula: C₁₈H₂₁NO₃ · C₄H₆O₆ · 2.5H₂O

-

Molecular Weight: 494.5 g/mol [1]

-

IUPAC Name: (4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one (2R,3R)-2,3-dihydroxybutanedioate hydrate (2:2:5)

Spectroscopic Data

The following tables summarize the key spectroscopic data for the hydrocodone moiety. It is important to note that the presence of the tartrate counter-ion and water of hydration may lead to additional signals and subtle shifts in the spectra of the full salt hydrate complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of hydrocodone. The following data is for the hydrocodone base in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Data for Hydrocodone Base

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.70 | d | 1H | Ar-H |

| 6.63 | d | 1H | Ar-H |

| 4.65 | s | 1H | H-5 |

| 3.91 | s | 3H | -OCH₃ |

| 3.18 | dd | 1H | H-9 |

| 3.02 | d | 1H | H-10β |

| 2.62 - 2.51 | m | 2H | H-14, H-10α |

| 2.43 | s | 3H | N-CH₃ |

| 2.42 - 2.26 | m | 3H | H-16α, H-7α, H-8β |

| 2.19 | td | 1H | H-16β |

| 2.06 | td | 1H | H-7β |

| 1.89 - 1.77 | m | 2H | H-15α, H-8α |

| 1.26 | qd | 1H | H-15β |

Table 2: ¹³C NMR Data for Hydrocodone Base

| Chemical Shift (ppm) | Assignment |

| 208.0 | C=O (C-6) |

| 145.6 | Ar-C |

| 143.0 | Ar-C |

| 127.4 | Ar-C |

| 126.5 | Ar-C |

| 119.9 | Ar-CH |

| 114.8 | Ar-CH |

| 91.6 | C-5 |

| 59.4 | C-9 |

| 57.0 | -OCH₃ |

| 47.1 | C-13 |

| 47.0 | C-14 |

| 43.1 | N-CH₃ |

| 42.9 | C-10 |

| 40.4 | C-16 |

| 35.7 | C-8 |

| 25.7 | C-7 |

| 20.1 | C-15 |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3500 - 3200 | O-H (water, tartrate) | Broad, strong absorption due to hydrogen bonding |

| 3000 - 2800 | C-H (aliphatic) | Stretching vibrations |

| ~1730 | C=O (ketone) | Stretching vibration of the C-6 ketone |

| ~1720 | C=O (tartrate) | Carboxylic acid C=O stretching |

| 1610, 1500, 1450 | C=C (aromatic) | Aromatic ring stretching vibrations |

| 1280, 1040 | C-O (ether) | Aryl-alkyl ether C-O stretching |

| 1120 | C-N (amine) | Stretching vibration |

Mass Spectrometry (MS)

Mass spectrometry of hydrocodone typically involves electrospray ionization (ESI) or electron ionization (EI). The protonated molecule [M+H]⁺ is observed, and fragmentation provides characteristic product ions.

Table 4: Mass Spectrometry Data for Hydrocodone

| m/z | Ion | Description |

| 300.16 | [M+H]⁺ | Protonated molecular ion of the hydrocodone base |

| 241.09 | [M+H - C₃H₇N]⁺ | Loss of the N-methylpropylamine side chain |

| 213.09 | Further fragmentation | |

| 199.08 | Characteristic fragment ion | |

| 183.08 | Further fragmentation |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a pharmaceutical compound like this compound. These should be adapted and validated for specific instrumentation and regulatory requirements.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and identification.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄). Note: Hydrocodone bitartrate may undergo some decomposition in D₂O; a basic extraction into CDCl₃ can provide improved spectra.[1]

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard single-pulse experiment (zg30 or similar).

-

Number of Scans: 16-64 (depending on concentration).

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard proton-decoupled experiment (zgpg30 or similar).

-

Number of Scans: 1024-4096 (or more, depending on concentration and experiment time).

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: -10 to 220 ppm.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H spectrum.

-

Assign the peaks based on chemical shifts, coupling patterns, and integration values, and by comparison with reference spectra or literature data.

IR Spectroscopy

Objective: To obtain an infrared spectrum for the identification of functional groups and for comparison with a reference standard.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

FTIR Acquisition Parameters (Typical):

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Apodization: Happ-Genzel.

Data Processing:

-

Perform a background scan with the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Label the significant peaks and assign them to the corresponding functional group vibrations.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of hydrocodone for confirmation of identity.

Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution with the mobile phase to a final concentration of approximately 1-10 µg/mL.

LC-MS/MS Parameters (Typical):

-

LC Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS Scan Mode: Full scan (e.g., m/z 100-500) and product ion scan of the precursor ion (m/z 300.16).

-

Collision Energy: Optimize to obtain characteristic fragment ions.

Data Processing:

-

Identify the peak corresponding to hydrocodone in the total ion chromatogram.

-

Extract the mass spectrum for this peak.

-

Identify the protonated molecular ion [M+H]⁺.

-

Analyze the product ion spectrum to identify characteristic fragment ions and compare them with reference data.

Visualizations

The following diagrams illustrate the experimental workflow for the spectroscopic analysis and the signaling pathway of hydrocodone.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Signaling pathway of hydrocodone via the μ-opioid receptor.

References

Methodological & Application

"analytical methods for quantification of Hydrocodone Hydrogen Tartrate 2.5-Hydrate in biological matrices"

Application Notes & Protocols for the Quantification of Hydrocodone in Biological Matrices

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hydrocodone is a semi-synthetic opioid analgesic prescribed for the treatment of moderate to severe pain. The accurate quantification of hydrocodone and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. This document provides detailed application notes and protocols for the analysis of Hydrocodone Hydrogen Tartrate 2.5-Hydrate in various biological samples, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

Section 1: Analytical Methodologies

Several analytical techniques can be employed for the quantification of hydrocodone. The most prevalent and robust method is LC-MS/MS. Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection are also used, though they may require more extensive sample preparation and derivatization steps.

1.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of opioids in biological matrices due to its superior sensitivity, selectivity, and high-throughput capabilities.[1][2][3][4][5]

Featured Protocol: LC-MS/MS for Hydrocodone in Human Plasma

This protocol is a synthesized representation of common practices in the field.

1.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Rationale: SPE is a highly effective technique for extracting and concentrating analytes from complex matrices like plasma, removing proteins and other interfering substances.[1]

-

Protocol:

-

To 0.5 mL of plasma sample, add an internal standard (e.g., hydrocodone-d6).

-

Condition a mixed-mode solid-phase extraction (SPE) column.

-

Load the plasma sample onto the SPE column.

-

Wash the column with an appropriate solvent to remove interferences.

-

Elute hydrocodone and the internal standard with an elution solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 45°C.[1]

-

Reconstitute the dried residue in 100 µL of the initial mobile phase.[1]

-

1.1.2. Chromatographic Conditions

-